molecular formula C14H20ClNO3S B2500990 1-(4-CHLORO-3-PROPOXYBENZENESULFONYL)PIPERIDINE CAS No. 898646-90-7

1-(4-CHLORO-3-PROPOXYBENZENESULFONYL)PIPERIDINE

Cat. No.: B2500990
CAS No.: 898646-90-7
M. Wt: 317.83
InChI Key: OHYMYQQAXYQOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-propoxybenzenesulfonyl)piperidine typically involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize the reaction conditions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-propoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-2-10-19-14-11-12(6-7-13(14)15)20(17,18)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMYQQAXYQOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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